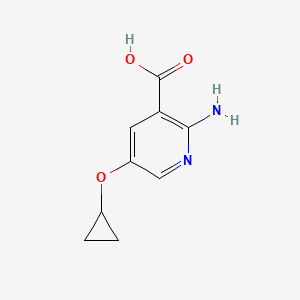
2-(((tert-Butyldimethylsilyl)oxy)methyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C10H24O3Si. It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- can be synthesized through the silylation of 1,3-propanediol. The reaction typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,3-Propanediol+TBDMS-Cl→1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale silylation reactions using automated reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- primarily undergoes reactions typical of silyl-protected alcohols. These include:
Deprotection: Removal of the TBDMS group using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Substitution: Nucleophilic substitution reactions where the silyl group can be replaced by other functional groups.
Oxidation: Oxidation of the remaining hydroxyl group to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Deprotection: TBAF in THF (tetrahydrofuran) at room temperature.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: PCC (pyridinium chlorochromate) or Swern oxidation conditions.
Major Products
Deprotection: 1,3-Propanediol.
Substitution: Depending on the nucleophile, products can vary widely.
Oxidation: 3-Hydroxypropionaldehyde or 3-Hydroxypropionic acid.
科学的研究の応用
1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is used in various scientific research applications:
Organic Synthesis: As a protecting group for alcohols, it is used to prevent unwanted reactions at the hydroxyl site during multi-step synthesis.
Medicinal Chemistry: Used in the synthesis of complex molecules, including potential pharmaceuticals.
Material Science: Utilized in the preparation of advanced functional materials, including polymers and coatings.
作用機序
The primary mechanism of action for 1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves the stabilization of the hydroxyl group through silylation. The TBDMS group provides steric hindrance, protecting the hydroxyl group from nucleophilic attack and oxidation. This allows for selective reactions at other sites of the molecule.
類似化合物との比較
Similar Compounds
- 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-
- 1,3-Propanediol, 2-methyl-, diacetate
Uniqueness
Compared to other silyl-protected alcohols, 1,3-Propanediol, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- offers a balance of stability and ease of deprotection. The TBDMS group is more stable than other silyl groups like trimethylsilyl (TMS), making it suitable for reactions requiring harsher conditions.
特性
CAS番号 |
882167-78-4 |
|---|---|
分子式 |
C10H24O3Si |
分子量 |
220.38 g/mol |
IUPAC名 |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-8-9(6-11)7-12/h9,11-12H,6-8H2,1-5H3 |
InChIキー |
VIRVEAMJWGXROR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)


![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)



![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazole]](/img/structure/B14803376.png)



![2,2-diphenyl-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14803406.png)
